molecular formula C11H23ClN2O3 B3115017 N-Boc-3-(hydroxymethyl)-1,4-diazepane-HCl CAS No. 2061979-40-4

N-Boc-3-(hydroxymethyl)-1,4-diazepane-HCl

Cat. No. B3115017
CAS RN: 2061979-40-4
M. Wt: 266.76
InChI Key: XVILVCPBSDVWMO-UHFFFAOYSA-N
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Description

“N-Boc-3-(hydroxymethyl)-1,4-diazepane-HCl” is a chemical compound. It is also known as “tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate”. It has a molecular formula of C11H21NO3 and a molecular weight of 215.29 .


Synthesis Analysis

The synthesis of this compound can be achieved from 2-(3-hydroxy-1-adamantyl)-2-oxoacetic acid by reductive amination with phenylalanine dehydrogenase .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string CC(C)(C)OC(=O)N1CCCC(C1)CO . The InChI key for this compound is OJCLHERKFHHUTB-SECBINFHSA-N .


Chemical Reactions Analysis

This compound can undergo N-Boc deprotection, which is a common reaction in pharmaceutical research and development. This reaction can be conducted in a continuous flow reactor with a low-boiling solvent, facilitating product separation and enhancing efficiency and productivity .


Physical And Chemical Properties Analysis

This compound has a melting point of 77-81 °C and a boiling point of 308.0±15.0 °C . It has a density of 1.059±0.06 g/cm3 . It is soluble in methanol and dimethylformamide (DMF) .

Scientific Research Applications

1,4-Diazepines: Synthesis, Reactions, and Biological Significance

1,4-Diazepines, which share a part of the structural motif with the compound , are known for their wide range of biological activities. Research has actively explored their synthesis, reactions, and biological evaluation due to their medicinal importance. These compounds have shown significant roles as antipsychotic, anxiolytic, anthelmintic, anticonvulsant, antibacterial, antifungal, and anticancer agents. The synthesis and functionalization of 1,4-diazepine derivatives have been a focus, highlighting their potential utility in pharmaceutical industries (Rashid et al., 2019).

Benzodiazepines and Their Clinical Applications

Benzodiazepines, closely related to 1,4-diazepines in structural terms, are widely used for their sedative, antianxiety, and hypnotic properties. These compounds have a 3-hydroxy configuration, resulting in pharmacokinetic properties similar to oxazepam and temazepam. They are transformed into active metabolic products and have a relatively short half-life. Lorazepam, a 3-hydroxy-1,4-benzodiazepine derivative, is utilized clinically as a sedative or sleep-inducing agent and as an antianxiety agent for both ambulatory and hospitalized individuals. Its therapeutic uses extend to premedication prior to surgical procedures due to its effective sedation, muscle relaxation, and anterograde amnesia properties (Ameer & Greenblatt, 1981).

properties

IUPAC Name

tert-butyl 3-(hydroxymethyl)-1,4-diazepane-1-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O3.ClH/c1-11(2,3)16-10(15)13-6-4-5-12-9(7-13)8-14;/h9,12,14H,4-8H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVILVCPBSDVWMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCNC(C1)CO.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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